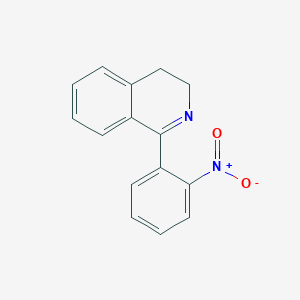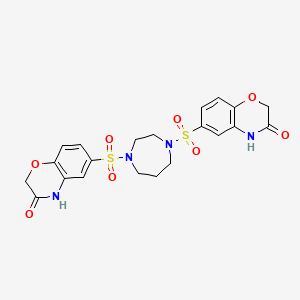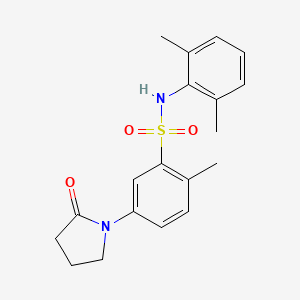
1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane
Descripción general
Descripción
1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane, commonly known as FSD-201, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSD-201 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an attractive candidate for further research and development.
Mecanismo De Acción
The mechanism of action of FSD-201 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. FSD-201 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
FSD-201 has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, FSD-201 has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FSD-201 in lab experiments is its small size, which allows it to easily penetrate cells and tissues. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on FSD-201. One area of focus could be on developing new synthesis methods that are more efficient and environmentally friendly. Another area of research could be on further investigating the anticancer properties of FSD-201 and exploring its potential use in combination with other cancer treatments. Additionally, researchers could investigate the potential use of FSD-201 in the treatment of other diseases and conditions, such as neurodegenerative diseases and inflammatory disorders.
Aplicaciones Científicas De Investigación
FSD-201 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the use of FSD-201 as a treatment for various types of cancer. Studies have shown that FSD-201 has anticancer properties, inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O4S2/c34-38(35,26-10-12-30-24(20-26)18-22-6-1-3-8-28(22)30)32-14-5-15-33(17-16-32)39(36,37)27-11-13-31-25(21-27)19-23-7-2-4-9-29(23)31/h1-4,6-13,20-21H,5,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQOHAQLJDEQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)S(=O)(=O)C5=CC6=C(C=C5)C7=CC=CC=C7C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-(4-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331639.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331644.png)
![[4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331652.png)
![N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4331663.png)
![1-(4-methylbenzoyl)-1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole](/img/structure/B4331669.png)

![4-[4,4-bis(4-methylphenyl)-1,4-dihydro-2H-3,1-benzoxazin-2-yl]-N,N-dimethyl-2-nitroaniline](/img/structure/B4331684.png)
![ethyl 1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate](/img/structure/B4331688.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331705.png)
![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(5-bromo-2-thienyl)sulfonyl]prolinamide](/img/structure/B4331716.png)


![5,5'-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4331728.png)
